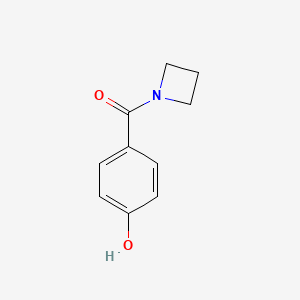

4-(Azetidin-1-ylcarbonyl)phenol

Description

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

azetidin-1-yl-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C10H11NO2/c12-9-4-2-8(3-5-9)10(13)11-6-1-7-11/h2-5,12H,1,6-7H2 |

InChI Key |

APYYLTZBCALLJB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The azetidine carbonyl group in this compound is electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with 4-ethylphenol (electron-donating ethyl group), which exhibits higher reactivity in electrophilic substitution reactions . The trifluoromethylthio group in 4-(Trifluoromethylthio)phenol combines strong electron-withdrawing effects with hydrophobicity, enhancing stability in agrochemical formulations .

Heterocyclic vs. Aliphatic Substituents: The imidazole-phenyl substituent in 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol creates an extended π-conjugated system, enabling nonlinear optical (NLO) properties such as high third-order susceptibility (χ(3)) and self-focusing behavior (n₂ = −2.89 × 10⁻⁶ cm²/W) . By contrast, the azetidine ring in this compound restricts conjugation but improves binding affinity to biological targets like glucokinase .

Table 2: Experimental and Theoretical Data

| Property | This compound | 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | 4-(Trifluoromethylthio)phenol |

|---|---|---|---|

| Melting Point | Not reported | 278°C | Not reported |

| Polarizability (α) | ~50 × 10⁻²⁴ cm³* | 43.2 × 10⁻²⁴ cm³ (DFT) | ~35 × 10⁻²⁴ cm³† |

| Dipole Moment (μ) | ~4.5 D* | 5.8 D (DFT) | ~3.2 D† |

| Biological Activity | Glucokinase activation | None reported | Antimicrobial agents |

| Market Value (2030 Projection) | N/A | N/A | USD 0.25 Billion |

*Estimated via computational modeling. †Predicted based on substituent effects.

Key Findings:

- NLO Performance : The imidazole-phenyl derivative exhibits superior NLO properties due to its low HOMO-LUMO gap (3.8 eV) and high hyperpolarizability (γ = 2.89 × 10⁻⁶ cm²/W), enabling applications in optical limiters .

- Biological Relevance: this compound derivatives show promise in diabetes therapy, leveraging the azetidine group’s ability to enhance metabolic stability and target binding .

- Market Potential: 4-(Trifluoromethylthio)phenol’s projected CAGR of 10% reflects demand in high-performance materials and electronics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(Azetidin-1-ylcarbonyl)phenol, and what are the critical intermediates?

- The synthesis typically involves coupling a phenolic derivative with an azetidine-containing moiety. For example, 4-hydroxybenzoic acid can be converted to its acyl chloride intermediate, which reacts with azetidine under Schotten-Baumann conditions. Key steps include activating the carbonyl group using reagents like thionyl chloride (SOCl₂) and optimizing reaction stoichiometry to avoid side reactions. Structural confirmation of intermediates is performed via -NMR and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

- FT-IR confirms the presence of the carbonyl (C=O) and hydroxyl (-OH) groups. - and -NMR elucidate the aromatic protons, azetidine ring protons, and carbonyl connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (SCXRD) using SHELX software provides definitive bond lengths and angles .

Q. What are the primary biological targets or activities reported for this compound?

- Derivatives of 4-(azetidinecarbonyl)phenol have shown affinity for σ1 receptors, which are implicated in neurological disorders. In vitro assays (e.g., radioligand binding studies) are used to quantify receptor interaction. Activity is often correlated with substituent effects on the azetidine and phenol moieties .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactive sites. For example, the carbonyl group’s electrophilicity and steric hindrance around the azetidine nitrogen influence reaction pathways. Solvent effects are simulated using polarizable continuum models (PCM) .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound’s hydrogen-bonding networks?

- Discrepancies in hydrogen-bond patterns (e.g., O–H⋯O vs. C–H⋯π interactions) require high-resolution SCXRD data (resolution < 0.8 Å) and refinement using SHELXL with anisotropic displacement parameters. Residual electron density maps and Hirshfeld surface analysis distinguish weak interactions. Temperature-controlled crystallography (e.g., 100 K) reduces thermal motion artifacts .

Q. How do structural modifications to the azetidine ring affect the compound’s pharmacokinetic properties?

- Systematic SAR studies involve introducing substituents (e.g., methyl, fluorine) to the azetidine ring and evaluating logP (lipophilicity), metabolic stability (via liver microsome assays), and membrane permeability (Caco-2 cell models). For instance, fluorination enhances metabolic resistance but may reduce solubility .

Q. What are the challenges in designing enantioselective syntheses of chiral derivatives of this compound?

- Achieving enantiocontrol during azetidine ring formation requires chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries. Asymmetric [2+2] cycloaddition or kinetic resolution via enzymatic methods (e.g., lipase-mediated acyl transfer) are explored. Racemization risks during purification are mitigated using low-temperature chromatography .

Methodological Notes

- Crystallography : Use SHELXL for refinement, ensuring hydrogen atoms are constrained to neutron-derived distances. Apply TWINABS for twinned crystals .

- Biological Assays : Include positive controls (e.g., haloperidol for σ1 receptor studies) and validate results with orthogonal techniques like SPR (surface plasmon resonance) .

- Data Interpretation : Cross-validate computational predictions with experimental kinetics (e.g., stopped-flow spectroscopy for reaction intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.